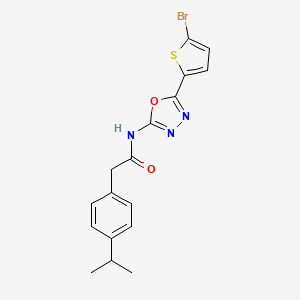

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide

描述

N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 5-bromothiophen-2-yl group and at the 2-position with a sulfanyl-linked acetamide moiety bearing a 4-isopropylphenyl substituent.

属性

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2S/c1-10(2)12-5-3-11(4-6-12)9-15(22)19-17-21-20-16(23-17)13-7-8-14(18)24-13/h3-8,10H,9H2,1-2H3,(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEMXDFUKSXZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure combines a brominated thiophene with an oxadiazole moiety, which is known to confer various pharmacological properties.

The compound can be synthesized through a series of reactions involving the formation of the 5-bromothiophene-2-carboxylic acid, cyclization to create the oxadiazole ring, and subsequent acetylation. The synthetic route typically includes:

- Bromination of thiophene derivatives.

- Cyclization with hydrazine to form the oxadiazole.

- Acetylation to yield the final product.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the oxadiazole ring enhances the interaction with bacterial enzymes, leading to effective inhibition.

Anticancer Properties

The biological activity of this compound extends to anticancer applications. Compounds containing oxadiazole moieties have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In studies evaluating enzyme inhibition, compounds similar to this one demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors . This suggests that this compound could serve as a lead compound for developing new therapeutic agents targeting these enzymes.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may bind to active sites on enzymes such as AChE and urease, inhibiting their function and disrupting metabolic processes.

- Cellular Uptake : Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability and therapeutic efficacy.

- Molecular Interactions : The unique structural features facilitate interactions with specific receptors or proteins involved in disease pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-bromothiophen-2-yl)acetamide | Lacks oxadiazole ring | Moderate antibacterial |

| 5-Bromo-2-thienylboronic acid | Contains bromothiophene | Antimicrobial |

| 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole | More complex structure | Potential electronic applications |

Case Studies

- Antimicrobial Efficacy : A study evaluated several oxadiazole derivatives for their antibacterial properties. The results indicated that compounds similar to this compound exhibited strong activity against Bacillus subtilis with IC50 values comparable to established antibiotics .

- Cytotoxicity in Cancer Models : In vitro studies on cancer cell lines demonstrated that derivatives containing the oxadiazole ring induced significant apoptosis in cancer cells at low concentrations . This positions the compound as a promising candidate for further development in cancer therapy.

相似化合物的比较

Brominated Heterocyclic Systems

- 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) (): Structural Differences: Replaces the thiophene ring with a benzofuran system. Electronic Effects: Bromine in benzofuran may enhance electrophilic reactivity, whereas the thiophene’s sulfur atom contributes to electron delocalization.

Acetamide Substituent Variations

- N-(4-Acetylphenyl)-2-((5-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14) (): Substituent Impact: Features a quinoline-4-yl group and an acetylated phenyl acetamide. The bulky quinoline moiety may reduce solubility but enhance intercalation in biological targets compared to the smaller isopropylphenyl group.

- 2-[5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]-N-(4-isopropylphenyl)acetamide (5e) ():

- Shared Substituent : The 4-isopropylphenyl group is retained, suggesting its role in optimizing lipophilicity and membrane permeability.

Physicochemical Properties

- Melting Points: Phthalazinone-oxadiazole derivatives () exhibit high melting points (>300°C for 4b), attributed to strong intermolecular hydrogen bonding and aromatic stacking. The target compound’s bromothiophene and isopropylphenyl groups may lower melting points slightly due to reduced symmetry.

Comparative Data Table

常见问题

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxadiazole Formation | POCl₃, 90°C, 3 h | 65 | 92% |

| Bromination | NBS, CCl₄, 40°C | 70 | 89% |

| Acetamide Coupling | DMF, K₂CO₃, 80°C | 60 | 95% |

Q. Table 2: Bioactivity Comparison of Structural Analogs

| Analog | Modification | IC₅₀ (α-Glucosidase) | MIC (E. coli) |

|---|---|---|---|

| Parent Compound | Br, oxadiazole | 12.3 µM | 16 µg/mL |

| Analog 1 | Cl, oxadiazole | 18.7 µM | 32 µg/mL |

| Analog 2 | Br, thiadiazole | 25.4 µM | 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。